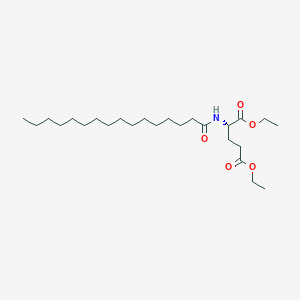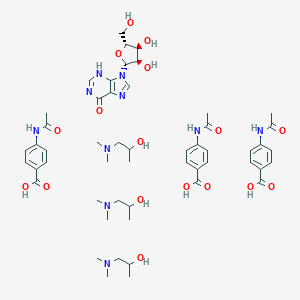
Isoprinosine
Descripción general
Descripción
Isoprinosine, also known as inosine pranobex, is an antiviral drug used in the systemic treatment of viral infections . It is used to treat various viral infections such as herpes simplex, genital warts, and sclerosing panencephalitis .
Synthesis Analysis
Isoprinosine is a synthetic compound formed by inosine and the p-acetamidobenzoic acid salt of N, N-dimethylamino-2-propanol . It has been shown to restore weakened T lymphocyte function by increasing cellular ribosomal RNA and protein synthesis and interfering with viral replication .
Molecular Structure Analysis
The molecular formula of Isoprinosine is C10H12N4O5.3C9H9NO3.3C5H13NO, and its molecular weight is 1115.23 . It is a complex form of the molecule and not its components that appears active both in vitro and in vivo .
Physical And Chemical Properties Analysis
Isoprinosine is a white crystalline powder commonly administered to humans as a 500 mg tablet form. Its water solubility also allows its use in a parenteral form .
Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Isoprinosine has been reported to enhance the immune response by stimulating T cell functions and macrophage activity. It is particularly effective in restoring T cell functions in aged individuals, normalizing lymphocyte responses, and enhancing skin reactivity .
Antiviral Applications
Clinically, Isoprinosine has shown benefits in treating various viral diseases such as subacute sclerosing panencephalitis, cutaneous herpes, aphthous stomatitis, influenza, cytomegalovirus hepatitis, Reiter Syndrome, and possibly warts .
Enhancement of Natural Killer Cells
Isoprinosine positively impacts the host’s immune system by increasing the activity of natural killer cells, which play a crucial role in the defense against tumors and virally infected cells .
Pro-inflammatory Cytokines Increase
The compound has been proven to increase levels of pro-inflammatory cytokines, thereby restoring deficient immune responses in immunocompromised individuals .
Autoimmune Diseases and Immunodeficiency
Isoprinosine may act as a bioactive molecule responsible for distinct anti-inflammatory properties in immunodeficiency and autoimmune diseases due to its unique ability to modulate the immune system .
Cardiovascular Diseases
There is suggestive evidence that Isoprinosine may have applications in treating cardiovascular diseases due to its multimodal actions as a bioactive metabolite .
Mecanismo De Acción
Target of Action
Isoprinosine, also known as Inosine pranobex, primarily targets the host’s immune system. It has been shown to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It also increases the levels of pro-inflammatory cytokines , thereby restoring deficient responses in immunosuppressed patients .
Mode of Action
Isoprinosine works by slowing the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It preserves the structure and function of the polyribosomes, impedes the DNA or RNA of the virus from transmitting its own genetic code . It preserves the normal protein synthesizing mechanism and prevents the virus from multiplying in the organism .
Biochemical Pathways
Isoprinosine impacts the host’s immune system by potentiating or enhancing immunological events (e.g., production of cytokines, differentiation of cells of the T-lymphocyte lineage) initiated by other triggering agents such as mitogens, antigens, phagocytic stimuli, or lymphokines . It also affects viral RNA levels and hence inhibits the growth of several viruses .
Pharmacokinetics
Isoprinosine is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . The half-life of Isoprinosine is approximately 50 minutes .
Result of Action
The result of Isoprinosine’s action is the slowing of the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .
Safety and Hazards
Isoprinosine is generally well-tolerated. The only untoward effects seen were occasional transient nausea associated with the ingestion of a large number of tablets or a transient rise in serum and urinary uric acid with no resultant sequelae . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Direcciones Futuras
Isoprinosine has shown promising results in rheumatoid arthritis where clinical improvement has been observed two to six weeks after the onset of treatment . It has also been suggested for use in new therapeutic indications, such as neurological and psychiatric disorders . Further well-designed and executed trials are warranted to support the use of Isoprinosine against viral infections apart from those already approved, and to establish its use in clinical practice .
Propiedades
IUPAC Name |
4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCUKJMEKGGFI-QCSRICIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78N10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021342 | |
| Record name | Inosine acedobene dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine pranobex | |
CAS RN |
36703-88-5 | |
| Record name | Inosine pranobex [BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine acedobene dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSINE PRANOBEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






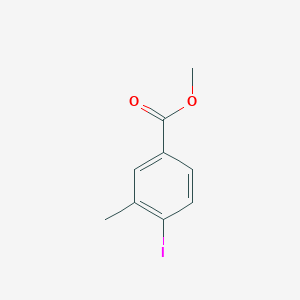
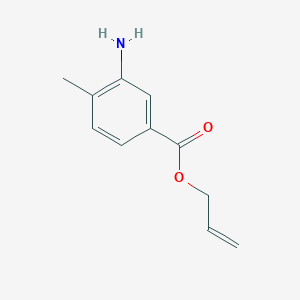
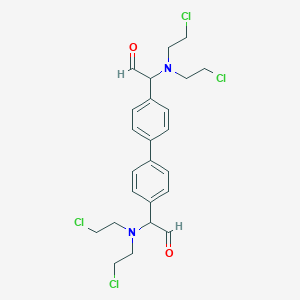
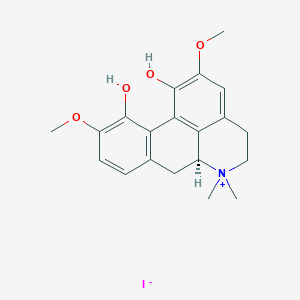
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)

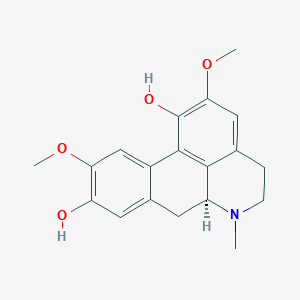

![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)

